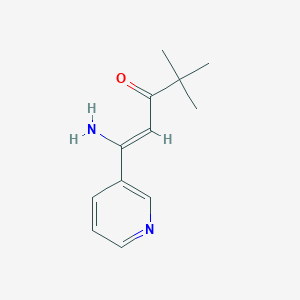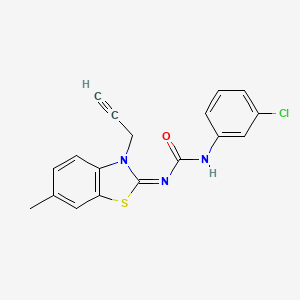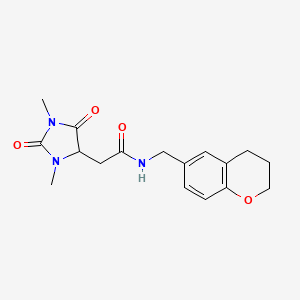![molecular formula C20H23ClN4O B5602303 2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5602303.png)
2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C20H23ClN4O and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1560391 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonistic and Receptor Internalization Properties
Research has identified potent antagonists within the 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine class, including compounds related to the specified chemical structure, that target the CCR4 receptor. These compounds have been synthesized and evaluated for their ability to bind to the extracellular allosteric site of the receptor, showing high affinity and activity in various assays. Notably, some of these antagonists also demonstrate the capability to induce receptor endocytosis, a rare feature for small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Anticancer and Antidiabetic Activities
Spirothiazolidines and related analogs have shown significant promise in anticancer and antidiabetic research. Through various synthetic pathways, compounds incorporating elements of the 2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one structure have been developed. These compounds exhibit high anticancer activities against human breast carcinoma and liver carcinoma cell lines. Additionally, certain derivatives demonstrate higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to standard antidiabetic drugs, indicating potential for treatment of diabetes (Flefel et al., 2019).
Antimicrobial Activities
The synthesis and evaluation of spiro 4-thiazolinone derivatives, incorporating the core structure of interest, have been explored for their antimicrobial properties. These compounds, upon undergoing specific reactions including condensation with 4-chlorobenzaldehyde, have shown enhanced antimicrobial activities. The investigation into the structure-activity relationship of these derivatives suggests their potential utility in developing new antimicrobial agents (Patel & Patel, 2015).
Antiviral Evaluation
N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, closely related to the specified compound, have been synthesized and evaluated for their antiviral activity. These spirothiazolidinone compounds demonstrate significant activity against influenza A/H3N2 virus, with some exhibiting EC50 values indicating strong inhibitory potential. This research highlights the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules, providing a foundation for further development in antiviral therapy (Apaydın et al., 2020).
Chitin Synthase Inhibition and Antifungal Agents
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and assessed for their inhibition of chitin synthase and antimicrobial activities. These compounds showed moderate to excellent potency against chitin synthase, with some exhibiting antifungal activity comparable to known antifungal agents. This indicates their potential as novel antifungal agents with a mechanism of action involving chitin synthase inhibition (Li et al., 2019).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-8-(2-methylpyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-15-22-9-6-18(23-15)24-10-7-20(8-11-24)12-19(26)25(14-20)13-16-2-4-17(21)5-3-16/h2-6,9H,7-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEGFHVXFNVHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
![7-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B5602257.png)

![(1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5602272.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5602279.png)
![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5602319.png)
![2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide](/img/structure/B5602323.png)
amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5602326.png)

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)
